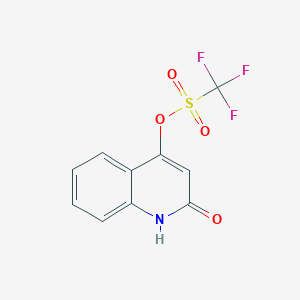
2-Oxo-1,2-dihydroquinolin-4-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2-dihydroquinolin-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 2-Oxo-1,2-dihydroquinolin-4-yl trifluoromethanesulfonate typically involves the reaction of 2-oxo-1,2-dihydroquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yields and purity of the product .
Chemical Reactions Analysis
2-Oxo-1,2-dihydroquinolin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles such as amines, alcohols, and thiols under mild conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxo-1,2-dihydroquinolin-4-yl trifluoromethanesulfonate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antibacterial agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline derivatives and their interactions with biological targets.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydroquinolin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The trifluoromethanesulfonate group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2-Oxo-1,2-dihydroquinolin-4-yl trifluoromethanesulfonate can be compared with other quinoline derivatives such as:
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Known for its antibacterial properties.
4-Hydroxy-2-quinoline: Used in the synthesis of various heterocyclic compounds with biological activity.
2,4-Dihydroxyquinoline: Exhibits antifungal and antibacterial activities.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
202923-79-3 |
|---|---|
Molecular Formula |
C10H6F3NO4S |
Molecular Weight |
293.22 g/mol |
IUPAC Name |
(2-oxo-1H-quinolin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H6F3NO4S/c11-10(12,13)19(16,17)18-8-5-9(15)14-7-4-2-1-3-6(7)8/h1-5H,(H,14,15) |
InChI Key |
PUNNVGOTBBXCQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















